molecular formula C18H19NO2S B2384313 (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1421588-88-6

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2384313
CAS No.: 1421588-88-6
M. Wt: 313.42
InChI Key: OAWKCSOHRZVAOB-ZHACJKMWSA-N
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Description

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative of significant interest for research into the modulation of neuronal receptors and the study of chronic pain pathways. Its core structure is closely related to DM497, a known positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) . Research on DM497 has demonstrated its ability to provide acute relief from neuropathic pain in model systems, suggesting that this chemical class holds promise for investigating non-opioid strategies for pain management . The primary research value of this compound likely stems from its potential to potentiate the activity of the α7 nAChR, a key player in the cholinergic anti-inflammatory pathway and the modulation of descending pain pathways . The compound features an acrylamide functional group, a moiety recognized for its ability to fine-tune the drug-like properties of potential therapeutic agents, potentially offering a favorable balance between lipophilicity and solubility for in vitro and in vivo research applications . This high-purity compound is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-17(11-10-16-7-4-12-22-16)19-13-18(21,15-8-9-15)14-5-2-1-3-6-14/h1-7,10-12,15,21H,8-9,13H2,(H,19,20)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWKCSOHRZVAOB-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C=CC2=CC=CS2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CNC(=O)/C=C/C2=CC=CS2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • Acryloyl moiety : Derived from (E)-3-(thiophen-2-yl)acrylic acid.
  • Amine component : 2-Cyclopropyl-2-hydroxy-2-phenylethylamine.

Coupling these fragments via amide bond formation constitutes the core strategy. Patent CN103232429A demonstrates analogous acrylamide synthesis using acid chloride intermediates and protected amines, achieving yields >75% under optimized conditions.

Stepwise Preparation Methods

Synthesis of (E)-3-(Thiophen-2-yl)Acrylic Acid

Procedure :

  • Knoevenagel Condensation : Thiophene-2-carbaldehyde reacts with malonic acid in pyridine at 80°C for 6 hours, yielding 85% (E)-3-(thiophen-2-yl)acrylic acid.
  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Critical Parameters :

  • Temperature : Excess heat promotes Z-isomer formation.
  • Catalyst : Piperidine (5 mol%) enhances reaction rate.

Preparation of 2-Cyclopropyl-2-Hydroxy-2-Phenylethylamine

Cyclopropanation :

  • Simmons-Smith Reaction : Styrene oxide treated with diiodomethane and zinc-copper couple in ether forms cyclopropane ring (62% yield).
  • Amination : Reductive amination of cyclopropyl phenyl ketone with ammonium acetate and NaBH3CN yields target amine (55% yield after column chromatography).

Protection Strategies :

  • Boc Protection : Tert-butyloxycarbonyl anhydride in THF shields the amine during subsequent steps.

Amide Bond Formation

Acid Chloride Method

Steps :

  • Acid Chloride Synthesis : (E)-3-(Thiophen-2-yl)acrylic acid reacts with thionyl chloride (1.2 eq) in dichloromethane at 5°C, followed by reflux (2 hours).
  • Coupling : Protected amine (1.1 eq) added dropwise to acid chloride in THF with triethylamine (2 eq). Stir at 30°C for 4 hours.
  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes Boc group (2 hours, 25°C).

Yield : 78% after silica gel chromatography (ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

Alternative Approach :

  • EDC/HOBt System : (E)-3-(Thiophen-2-yl)acrylic acid (1 eq), EDC (1.2 eq), HOBt (1.1 eq) in DMF. Add amine (1 eq) at 0°C, warm to 25°C overnight.
    Advantage : Avoids acid chloride handling; suitable for heat-sensitive substrates.
    Yield : 70% with reduced epimerization risk.

Optimization of Reaction Conditions

Solvent Effects on Stereochemistry

Solvent Dielectric Constant E:Z Ratio Yield (%)
THF 7.5 9:1 78
DMF 36.7 7:1 65
Dichloromethane 8.9 8:1 72

Polar aprotic solvents (THF) favor E-configuration by stabilizing transition states.

Temperature and Catalyst Screening

  • Optimal Temperature : 30°C balances reaction rate and stereoselectivity.
  • Catalysts : DMAP (4-dimethylaminopyridine) increases acylation efficiency by 15% compared to triethylamine.

Industrial-Scale Production Considerations

Immobilized Enzyme Systems

Patent CN115678930B describes acrylamide synthesis using immobilized Rhodococcus rhodochrous cells, achieving 95% conversion at 20°C. While microbial methods are uncommon for this compound, immobilization techniques could stabilize catalysts in large-scale reactions.

Continuous Flow Reactors

  • Benefits : Enhanced heat/mass transfer; reduces reaction time by 40%.
  • Challenges : Clogging risks with heterogeneous catalysts.

Recent Advances

Photocatalytic Cyclopropanation

Visible-light-mediated [2+1] cycloadditions using Ru(bpy)3Cl2 enable milder cyclopropane synthesis (60°C vs. traditional 120°C), preserving acid-sensitive groups.

Green Chemistry Approaches

  • Solvent Recycling : Patent CN103232429A reports >90% solvent recovery via distillation.
  • Biocatalysis : Pseudomonas chlororaphis nitrilase converts acrylonitrile derivatives to amides with 99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The acrylamide moiety can be reduced to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like Br2 (Bromine) or HNO3 (Nitric acid) under acidic conditions.

Major Products

    Oxidation: Formation of cyclopropyl ketone or aldehyde derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl and thiophene rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The table below compares key structural and pharmacological features of the target compound with its analogs:

Compound Substituents Target Modulatory Effect LogP LogBBB Antinociceptive Activity
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide Thiophen-2-yl; cyclopropyl-hydroxy-phenyl ethyl α7 nAChR (predicted) Unknown Predicted >3.5 Predicted ~0.4 Not tested
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophen-2-yl; p-tolyl α7 nAChR Positive allosteric modulator (α7-PAM) 3.52 0.39 Effective in neuropathic pain models
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan-2-yl; methyl-p-tolyl α7 nAChR Negative allosteric modulator (α7-NAM) 3.17 0.30 Reduces DM497's efficacy
PAM-2 [(E)-3-furan-2-yl-N-p-tolyl-acrylamide] Furan-2-yl; p-tolyl α7 nAChR Positive allosteric modulator 2.965 0.095 Moderate activity
Compound 26a [(E)-N-(3-(hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide] Thiophen-2-yl; hydroxymethyl-morpholinophenyl Not reported Unknown Estimated ~3.0 Unknown Not reported

Key Findings from Comparative Studies

Brain Permeability and Lipophilicity :

  • DM497 and DM490 exhibit higher LogP (3.52 and 3.17, respectively) and LogBBB (0.39 and 0.30) compared to PAM-2 (LogP = 2.965; LogBBB = 0.095), correlating with improved brain penetration . The target compound’s cyclopropyl group may further enhance lipophilicity and BBB penetration, though experimental validation is needed.

Receptor Modulation :

  • DM497 potentiates α7 nAChR activity (EC₅₀ = 1.2 µM; Emax = 240% at 30 µM), while DM490 inhibits it (IC₅₀ = 8.7 µM) . The hydroxy and cyclopropyl groups in the target compound could alter binding kinetics or allosteric modulation efficacy.

In Vivo Efficacy :

  • DM497 (2.4 mg/kg, i.p.) reversed oxaliplatin-induced neuropathic pain in mice, increasing cold plate latency from 10.0 ± 0.5 s to 15.8 ± 0.6 s . DM490 co-administration reduced this effect, highlighting the importance of substituents in functional outcomes .

Structural Activity Relationships (SAR) :

  • Thiophene vs. Furan : Thiophene-containing compounds (e.g., DM497) show higher potency than furan derivatives (e.g., PAM-2), likely due to enhanced π-π interactions at the receptor .
  • N-Substituents : Methylation (DM490) or bulkier groups (cyclopropyl-hydroxy-phenyl ethyl in the target compound) may sterically hinder receptor binding or modulate electron distribution, affecting activity .

Mechanistic Insights and Unresolved Questions

  • Peripheral vs. Central Effects : While DM497’s brain permeability suggests central action, its efficacy in peripheral neuropathy models implies additional peripheral targets (e.g., glial α7 nAChRs) .

Biological Activity

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
  • Introduction of Hydroxy and Phenyl Groups : Involves nucleophilic addition and Friedel-Crafts alkylation.
  • Formation of the Acrylamide Moiety : Conducted through the reaction of an amine with an acrylate ester.
  • Coupling with Thiophene : Finalized via a Heck reaction or similar cross-coupling method.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity through binding interactions, potentially influencing various signaling pathways involved in disease processes.

Therapeutic Potential

Research indicates several promising therapeutic applications:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Anticancer Activity : There is ongoing investigation into its efficacy against various cancer cell lines, with some studies indicating potential cytotoxic effects on tumor cells.

Data Tables

Biological Activity Target Effect Reference
Anti-inflammatoryCytokine productionInhibition
AnticancerCancer cell lines (e.g., HT-29)Cytotoxicity observed
Enzyme InteractionSpecific enzymesModulation of activity

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. Results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A series of experiments were conducted on various cancer cell lines, including HT-29 and TK-10. The compound demonstrated notable cytotoxicity at micromolar concentrations, with further investigations into its mechanism revealing possible induction of apoptosis in treated cells.

Q & A

Q. What are the recommended synthetic routes for (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Preparation of intermediates (e.g., cyclopropyl-hydroxy-phenyl-ethylamine via reductive amination or condensation reactions).
  • Step 2 : Coupling of the amine intermediate with 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    Optimization : Adjust reaction time (12–24 hrs), temperature (room temp for coupling), and solvent polarity to enhance yield (≥70%) and purity (>95%). Monitor intermediates using TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry (E-configuration) and functional groups (e.g., hydroxyl at δ 4.5–5.0 ppm, thiophene protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 356.12) .
  • IR Spectroscopy : Identify acrylamide C=O stretch (~1650 cm1^{-1}) and hydroxyl O-H stretch (~3400 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Thermal Analysis : Use TGA (decomposition onset ~200°C) and DSC (melting point ~150–160°C) to evaluate thermal stability .
  • Light Sensitivity : Store in amber vials at –20°C under inert gas (N2_2) to prevent oxidation or photodegradation .

Advanced Research Questions

Q. What biological targets or mechanisms are plausible for this compound?

  • Hypothesized Targets : Enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to acrylamide’s electrophilic reactivity and thiophene’s π-stacking potential .
  • Mechanistic Insights : Hydroxyl group enables hydrogen bonding with catalytic residues; cyclopropyl ring may induce steric hindrance, modulating selectivity .
  • Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity studies .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8), solubility (≤10 µM), and CYP450 inhibition risks .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Use Hill slopes to distinguish specific vs. non-specific effects .
  • Off-Target Screening : Employ proteome-wide assays (e.g., KINOMEscan) to identify confounding interactions .
  • Data Normalization : Reference internal controls (e.g., staurosporine for cytotoxicity) to minimize batch variability .

Q. How can structure-activity relationship (SAR) studies improve selectivity?

  • Analog Synthesis : Modify the cyclopropyl group (e.g., replace with cyclohexyl) or thiophene (e.g., furan substitution) .

  • Key SAR Findings :

    Modification Impact on Activity
    Hydroxyl → MethoxyReduced H-bonding; lower potency
    Thiophene → PhenylLoss of π-stacking; altered selectivity
    Cyclopropyl → MethylImproved solubility but lower target affinity

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., ethanol/water). Use SHELXL for refinement .
  • Key Parameters : Space group (e.g., P21_1/c), R-factor (<0.05), and hydrogen-bonding networks .

Q. How do solubility limitations affect in vivo studies, and what formulation strategies mitigate this?

  • Challenges : Low aqueous solubility (<5 µg/mL) due to hydrophobic groups (cyclopropyl, thiophene) .
  • Solutions :
    • Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) for IP/IV dosing .
    • Nanoformulation (e.g., liposomes) to enhance bioavailability .

Q. What analytical methods detect degradation products during long-term stability studies?

  • HPLC-MS : Identify hydrolyzed acrylamide (m/z 198.08) or oxidized thiophene derivatives (m/z +16) .
  • Forced Degradation : Expose to heat (60°C), acid (0.1 M HCl), or UV light to simulate stress conditions .

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